1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-(fluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro and fluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
- 1-(3-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-(3-Chloro-2-(methoxymethoxy)phenyl)propan-2-one
- 1-(3-Chloro-2-(ethoxymethoxy)phenyl)propan-2-one
Uniqueness: 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[3-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)5-8-3-2-4-9(11)10(8)14-6-12/h2-4H,5-6H2,1H3 |
InChI Key |
IFFGCBBFXDFTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)Cl)OCF |
Origin of Product |
United States |
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